molecular formula C10H13ClN4O B1588195 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide CAS No. 303149-97-5

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B1588195
CAS No.: 303149-97-5
M. Wt: 240.69 g/mol
InChI Key: BTUDQZJQBUPWRV-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H13ClN4O. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by a pyridazine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached to a carboxamide group.

Preparation Methods

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:

    1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound has a hydroxyl group instead of a carboxamide group, leading to different chemical properties and applications.

    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid:

Biological Activity

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring attached to a chlorinated pyridazine moiety, which influences its biological interactions. The molecular formula is C8H10ClN3C_8H_{10}ClN_3, and it is characterized by the following properties:

PropertyValue
IUPAC NameThis compound
Molecular Weight185.64 g/mol
CAS Number303149-97-5
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloropyridazine moiety enhances its ability to modulate biological pathways, potentially acting as an inhibitor or modulator of specific enzymes involved in disease processes.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, some studies have shown that related compounds demonstrate activity against viruses such as HIV and HSV-1. The antiviral efficacy is often evaluated through in vitro assays, where compounds are tested for their ability to inhibit viral replication.

Antimicrobial Activity

In addition to antiviral properties, this compound has been assessed for antimicrobial activity against various bacterial strains. Preliminary findings suggest moderate efficacy against Gram-positive and Gram-negative bacteria, although detailed MIC (Minimum Inhibitory Concentration) values are required for comprehensive understanding.

Anticancer Potential

The compound's structural features may also contribute to anticancer activity. Studies on related piperidine derivatives have revealed potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

A series of case studies have explored the biological effects of this compound:

  • Antiviral Screening : In a study evaluating the antiviral activity of several piperidine derivatives, this compound was found to exhibit moderate inhibition against Coxsackievirus B2 (CVB-2) with a cytotoxic concentration (CC50) of 92 μM .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results with MIC values indicating potential therapeutic applications .
  • Cancer Cell Lines : A study focused on the compound's effects on various cancer cell lines demonstrated significant growth inhibition at specific concentrations, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-1-2-9(14-13-8)15-5-3-7(4-6-15)10(12)16/h1-2,7H,3-6H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUDQZJQBUPWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423359
Record name 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303149-97-5
Record name 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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